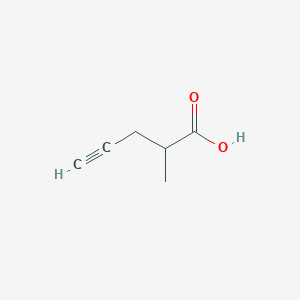

2-Methylpent-4-ynoic acid

Descripción general

Descripción

2-Methylpent-4-ynoic acid is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of a carboxylic acid group and an alkyne group, making it a versatile compound in organic synthesis and various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methylpent-4-ynoic acid can be synthesized through multiple synthetic routes. One common method involves the reaction of propionic acid with N,N,N’,N’-tetramethylguanidine and n-butyllithium in tetrahydrofuran, followed by the addition of propargyl bromide . The reaction conditions typically involve maintaining the temperature at 20°C for about 16 hours.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Methylpent-4-ynoic acid undergoes various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Catalysts like palladium on carbon or hydrogen gas are employed.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the carboxylic acid group to acyl chlorides.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of acyl chlorides or esters.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Chiral Synthesis

2-Methylpent-4-ynoic acid is primarily known for its utility in the synthesis of chiral compounds. It serves as a precursor in the synthesis of various biologically active molecules, including pharmaceuticals. For example, it has been used in the synthesis of the drug Sacubitril, where it acts as a reagent to introduce a chiral center into the molecule .

1.2. Synthesis of Hexynones

Recent studies have demonstrated that derivatives of this compound can be converted into chiral hexynones through methods such as the Schreiber-modified Nicholas reaction. This process highlights its importance as a building block for more complex organic structures .

Pharmaceutical Applications

2.1. Drug Development

The compound plays a crucial role in drug development, particularly in creating compounds that target specific biological pathways. Its derivatives have shown potential in treating various conditions, including cancer and cardiovascular diseases, by providing essential structural frameworks for drug candidates .

2.2. Imaging Agents

Research indicates that this compound derivatives can be utilized in imaging techniques for cancer detection. For instance, certain derivatives have been evaluated for their efficacy in imaging prostate cancer and brain tumors, showcasing their potential as diagnostic tools .

Material Science

3.1. Polymer Chemistry

In material science, this compound can be used as a monomer in polymer synthesis. Its unique structure allows for the creation of polymers with specific properties suitable for applications in coatings, adhesives, and other materials requiring enhanced performance characteristics .

Summary of Research Findings

The following table summarizes key findings from recent research on the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-Methylpent-4-ynoic acid involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and influence biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Hydroxy-4-methylpent-2-ynoic acid

- 2-Amino-3-methylpent-4-ynoic acid

- 2-Methyl-3-butynoic acid

Uniqueness

2-Methylpent-4-ynoic acid is unique due to its specific combination of an alkyne and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both synthetic and research applications.

Actividad Biológica

2-Methylpent-4-ynoic acid, also known as 2-methyl-4-pentenoic acid, is an organic compound with the formula C6H10O2. This compound belongs to the class of methyl-branched fatty acids and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure:

- IUPAC Name: 2-methylpent-4-enoic acid

- CAS Number: 1575-74-2

- Molecular Weight: 114.142 g/mol

The synthesis of this compound typically involves several steps, including acylation and enolate addition. A notable synthesis route employs chiral auxiliaries to produce enantiomerically pure compounds, which are crucial for evaluating biological activity. For instance, a method using oxazolidinone derivatives has been reported to yield high purity products suitable for further biological testing .

Biological Activities

Recent studies have highlighted various biological activities associated with this compound, including:

- Antimicrobial Activity:

- Cytotoxic Effects:

- Metabolic Functions:

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis of enantiopure derivatives of this compound and their evaluation against bacterial pathogens. The results demonstrated that certain derivatives exhibited significantly higher antibacterial activity compared to the parent compound, suggesting that structural modifications can enhance efficacy .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies revealed that this compound could induce apoptosis in human cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death. This finding positions it as a candidate for further development as an anticancer agent .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2-methylpent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIUIMCXQOKXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552548 | |

| Record name | 2-Methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74064-82-7 | |

| Record name | 2-Methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using enantiomerically pure 2-Methylpent-4-ynoic acid in the synthesis of (–)-xyloketal D?

A1: (–)-Xyloketal D is a natural product with specific stereochemistry, meaning the spatial arrangement of its atoms is crucial for its biological activity. Using enantiomerically pure this compound, either the (2R)- or (2S)- enantiomer, allows for the controlled introduction of chirality during the synthesis. [] This ensures that the final product is obtained as a single enantiomer, either (–)-xyloketal D or its enantiomer, rather than a mixture. [] Having access to enantiomerically pure compounds is crucial for studying their individual biological properties and confirming the absolute stereochemistry of natural products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.